molecular formula C14H20O B7994995 3-(4-n-Butoxy-2-methylphenyl)-1-propene

3-(4-n-Butoxy-2-methylphenyl)-1-propene

Cat. No.: B7994995
M. Wt: 204.31 g/mol
InChI Key: SYFGKRZGLNXLJC-UHFFFAOYSA-N
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Description

3-(4-n-Butoxy-2-methylphenyl)-1-propene is an organic compound that belongs to the class of phenylpropenes. These compounds are characterized by a phenyl group attached to a propene chain. The presence of the butoxy and methyl groups on the phenyl ring can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Butoxy-2-methylphenyl)-1-propene can be achieved through various organic reactions. One common method involves the alkylation of 4-n-butoxy-2-methylphenol with an appropriate alkylating agent, followed by a Wittig reaction to introduce the propene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Butoxy-2-methylphenyl)-1-propene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propene group to a propyl group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-n-Butoxy-2-methylphenyl)-1-propene depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-n-Butoxyphenyl)-1-propene
  • 3-(4-Methoxy-2-methylphenyl)-1-propene
  • 3-(4-n-Butoxy-2-ethylphenyl)-1-propene

Uniqueness

The presence of the butoxy and methyl groups in 3-(4-n-Butoxy-2-methylphenyl)-1-propene may confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.

Properties

IUPAC Name

4-butoxy-2-methyl-1-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-6-10-15-14-9-8-13(7-5-2)12(3)11-14/h5,8-9,11H,2,4,6-7,10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFGKRZGLNXLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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